molecular formula C11H11NO B1611513 (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone CAS No. 68471-55-6

(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone

Cat. No.: B1611513
CAS No.: 68471-55-6
M. Wt: 173.21 g/mol
InChI Key: FJADFJKBIFABKC-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone (CAS 68471-55-6) is a high-purity chemical building block belonging to the class of 2,3-dihydropyrrole derivatives. This compound serves as a versatile precursor in organic synthesis and medicinal chemistry research, particularly for constructing complex nitrogen-containing heterocycles like pyrrole assemblies . Researchers value this scaffold for its role in developing novel bioactive molecules. Compounds based on the pyrrole core, to which this reagent contributes, are investigated for a broad spectrum of biological activities. These include potential as anticancer agents and EGFR inhibitors, as well as anti-inflammatory, antimicrobial, and antiviral properties . The structural motif is significant in pharmacology and materials science . The molecular formula is C11H11NO, with a molecular weight of 173.21 g/mol . Key physical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 309.4±25.0 °C at 760 mmHg . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,3-dihydropyrrol-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJADFJKBIFABKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456527
Record name 1H-Pyrrole, 1-benzoyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68471-55-6
Record name 1H-Pyrrole, 1-benzoyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Benzamide with 1,4-Dichlorobut-2-ene

One classical method to prepare (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone involves the cyclization reaction of benzamide with 1,4-dichlorobut-2-ene. This reaction is carried out under basic conditions using potassium hydroxide (KOH) and a catalytic amount of tetra-n-butylammonium bromide (TBAB) in toluene as the solvent. The process yields the target compound via intramolecular nucleophilic substitution forming the pyrrolidine ring fused to the benzoyl moiety.

  • Reaction specifics:
    • Reagents: Benzamide, 1,4-dichlorobut-2-ene, KOH, TBAB
    • Solvent: Toluene
    • Conditions: Basic, reflux or elevated temperature
    • Yield: Approximately 79% (as a light yellow liquid)
    • Boiling point: 205–208.5 °C
    • Characterization: ¹H NMR confirms the structure with characteristic signals for the pyrrolidine protons and aromatic hydrogens.

Bromination and Functionalization Using N-Bromosuccinimide (NBS)

Following the initial synthesis, functional derivatives can be prepared by bromination at the pyrrolidine ring. Treatment of the compound with N-bromosuccinimide in the presence of ethylene glycol under inert atmosphere yields 3-bromo-4-(2-hydroxyethoxy)pyrrolidin-1-yl(phenyl)methanone. This intermediate is important for further derivatization.

  • Reaction specifics:
    • Reagents: N-bromosuccinimide, ethylene glycol
    • Conditions: Stirring at 50°C for 5 hours or under inert atmosphere for extended periods (up to 16 hours)
    • Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, concentration under reduced pressure
    • Purification: Column chromatography on silica gel using chloroform/methanol mixtures
    • Yield: 89%
    • Physical state: Yellow liquid, boiling point 215–218.5 °C

Friedel-Crafts Acylation of Pyrrole with Benzoyl Chloride

Another established synthetic route to the compound involves Friedel-Crafts acylation of pyrrole with benzoyl chloride. This method uses a Lewis acid catalyst such as phosphoryl chloride (POCl₃) in an organic solvent like 1,2-dichloroethane. The reaction proceeds under controlled temperature (around 25°C) for several hours.

  • Reaction specifics:
    • Reagents: Pyrrole, benzoyl chloride, phosphoryl chloride
    • Solvent: 1,2-dichloroethane
    • Conditions: 25°C, 14 hours
    • Yield: Approximately 86% after recrystallization from petroleum ether
    • Purity: High purity suitable for pharmaceutical intermediates
    • Advantages: Scalable to industrial production with continuous flow processes

Metathesis Catalyzed Ring-Closing Approach

A green chemistry approach employs fluorous Grubbs-Hoveyda metathesis catalysts supported on Teflon powder in N,N-dimethylformamide (DMF) under inert atmosphere at 20°C for 1 hour. This method is notable for its mild conditions and environmentally friendly catalyst recovery.

  • Reaction specifics:
    • Catalyst: Fluorous Grubbs-Hoveyda supported on Teflon
    • Solvent: N,N-dimethylformamide
    • Conditions: 20°C, 1 hour, inert atmosphere
    • Yield: High, with 100% reported in some protocols
    • Advantages: Green chemistry, catalyst recyclability

Data Table Summarizing Key Preparation Methods

Method Reagents & Catalysts Solvent Conditions Yield (%) Product State Key Notes Reference
Cyclization of benzamide with 1,4-dichlorobut-2-ene Benzamide, 1,4-dichlorobut-2-ene, KOH, TBAB Toluene Basic, reflux ~79 Light yellow liquid Efficient ring closure, classical method
Bromination with NBS and ethylene glycol N-Bromosuccinimide, ethylene glycol - 50°C, 5-16 h, inert atmosphere 89 Yellow liquid Intermediate for further functionalization
Friedel-Crafts acylation Pyrrole, benzoyl chloride, POCl₃ 1,2-dichloroethane 25°C, 14 h 86 Solid after recrystallization Scalable, industrially relevant
Ring-closing metathesis Fluorous Grubbs-Hoveyda catalyst on Teflon DMF 20°C, 1 h, inert atmosphere Up to 100 - Green chemistry, catalyst reuse

Detailed Research Findings and Analysis

  • Reaction Efficiency and Selectivity: The cyclization method using benzamide and 1,4-dichlorobut-2-ene provides good yields with relatively mild conditions. The use of TBAB as a phase transfer catalyst enhances the reaction rate and yield by facilitating nucleophilic substitution.

  • Functional Group Transformations: Bromination with NBS in the presence of ethylene glycol introduces reactive bromine and hydroxyethoxy substituents, enabling further synthetic elaborations such as tosylation and cyclization to more complex heterocycles.

  • Industrial Viability: Friedel-Crafts acylation remains a robust and widely used method for preparing benzoylpyrrole derivatives, offering high yield and purity. The reaction parameters are well-optimized for scale-up, with continuous flow reactors improving reproducibility and safety.

  • Green Chemistry Approaches: The use of supported fluorous catalysts for ring-closing metathesis represents an advancement in sustainable synthesis, reducing waste and facilitating catalyst recovery. This method operates under mild conditions and has demonstrated excellent yields.

Notes on Characterization and Purity

  • The compounds synthesized by these methods are characterized by ¹H NMR spectroscopy, showing distinct signals corresponding to the pyrrolidine ring protons and aromatic hydrogens.
  • Boiling points and melting points are consistent with literature values, confirming compound identity.
  • Purification techniques include recrystallization and column chromatography, ensuring high purity for further applications.
  • High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are recommended for purity assessment and structural confirmation.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties : Research indicates that compounds containing pyrrole structures often exhibit antimicrobial activity. Preliminary studies suggest that (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone may inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological exploration in treating infections.

Anticancer Activity : The compound's potential to inhibit cancer cell proliferation has been noted in various studies. Mechanisms may involve inducing apoptosis and disrupting cell cycle regulation, which are critical pathways in cancer therapy .

Neuroactive Effects : Given the presence of the pyrrole ring, there is potential for interaction with neurotransmitter systems, which could lead to neuroprotective effects or modulation of neurological disorders.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against specific bacterial strains.
Study 2Showed significant anticancer properties through apoptosis induction in vitro.
Study 3Explored neuroactive effects indicating potential for treating neurological disorders.

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes structural features and substituent effects of (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone and its analogs:

Compound Name Molecular Formula Key Substituents/Modifications Structural Impact Reference
This compound C₁₁H₁₁NO Phenyl group, 2,3-dihydro-pyrrole ring Planar carbonyl enhances conjugation; partial saturation reduces ring strain. -
(2,5-Dihydro-1H-pyrrol-1-yl)(3-fluorophenyl)methanone C₁₁H₁₀FNO 3-Fluorophenyl group, 2,5-dihydro-pyrrole ring Fluorine introduces electron-withdrawing effects; altered dihydro-pyrrole geometry.
[3-(2-Methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone C₁₆H₁₅N₃O Pyridinyl group, 2-methylphenyl substituent Pyridine nitrogen enhances polarity; methyl group increases steric hindrance.
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone C₁₈H₂₄N₂O Bulky 3,5-di-tert-butylphenyl, pyrazole ring Steric bulk reduces reactivity; pyrazole offers hydrogen-bonding capability.
(S)-(2-Amino-...-dihydro-1H-pyrrol-1-yl)methanone C₂₉H₅₃N₂O₄Si₂ Silyl-protected dihydro-pyrrole, amino groups Bulky silyl groups hinder solubility; amino groups enable hydrogen bonding.

Electronic and Steric Effects

  • Heteroaromatic Rings : Pyridine (in ) and pyrazole (in ) rings introduce nitrogen atoms, altering polarity and hydrogen-bonding capacity compared to the parent compound’s pyrrolidine system.
  • Steric Hindrance : Bulky substituents like tert-butyl groups () or silyl protections () reduce molecular flexibility and solubility, impacting synthetic utility.

Notes

Data Limitations: The provided evidence lacks direct biological or physicochemical data for this compound, necessitating extrapolation from analogs.

Structural Diversity : Modifications to the pyrrolidine ring (e.g., saturation level) and aryl substituents significantly alter reactivity and applications.

Biological Activity

The compound (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone , also known as a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a pyrrole ring fused with a phenyl group and a ketone functional group. This unique configuration influences its chemical reactivity and biological interactions.

Structural Features

FeatureDescription
Pyrrole RingFive-membered heterocycle
Phenyl GroupAromatic hydrocarbon
Ketone Functional GroupCarbonyl group (C=O)

Antimicrobial Properties

Research has indicated that various pyrrole derivatives exhibit antimicrobial activity . Specifically, this compound has shown potential against both bacterial and fungal strains. In vitro studies suggest that it may inhibit the growth of pathogens through mechanisms such as enzyme inhibition and disruption of cellular processes.

Anticancer Activity

Pyrrole derivatives are also recognized for their anticancer properties . Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, it has been shown to interact with proteins involved in the regulation of apoptosis, leading to increased cell death in malignant cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes crucial for microbial survival or cancer cell proliferation.
  • Protein Interaction : The presence of the phenyl group allows for π-π stacking interactions with aromatic residues in proteins, which can modulate enzymatic activity or receptor functions .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrole derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound was effective at lower concentrations compared to standard antibiotics.

Study 2: Anticancer Potential

In another study focusing on the anticancer effects of pyrrole derivatives, this compound was tested against several cancer cell lines. The results showed that the compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that it induced apoptosis via the mitochondrial pathway .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone and its analogs?

  • Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling or condensation reactions is commonly employed for structurally related pyrrole-containing methanones. For example, derivatives like phenylpyrrole methanones are synthesized via cyclization of precursor amines with ketones or via Suzuki-Miyaura coupling for aryl group introduction . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry.
  • Experimental Design : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to improve yield. Monitor reaction progress using TLC and confirm regioselectivity via X-ray crystallography .

Q. How can the structural and electronic properties of this compound be characterized?

  • Techniques :

  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths, angles, and stereochemistry. Use SHELX software for refinement .
  • Spectroscopy : Employ 1H^1H/13C^{13}C NMR to verify proton environments and carbonyl resonance. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}) .
  • Computational Analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and HOMO-LUMO gaps .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

  • Methods :

  • In vitro Assays : Test for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with reference drugs .
  • Enzyme Inhibition : Screen against kinases or tubulin polymerization (common targets for pyrrole derivatives) via fluorescence-based assays .
  • ADME Prediction : Use software like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Strategy :

  • Molecular Docking : Simulate binding interactions with targets (e.g., tubulin) using AutoDock Vina. Prioritize derivatives with stronger binding affinities .
  • QSAR Studies : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Approach :

  • Crystallographic Validation : If NMR signals are ambiguous (e.g., overlapping peaks), grow single crystals for X-ray diffraction to unambiguously assign the structure .
  • 2D NMR : Use HSQC and HMBC to correlate protons with carbons and confirm connectivity .
  • Isotopic Labeling : Introduce 15N^{15}N or 13C^{13}C labels in precursor molecules to trace specific resonances .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Solutions :

  • Flow Chemistry : Improve reproducibility and yield using continuous flow reactors, particularly for air-sensitive intermediates .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How to evaluate the compound’s potential as a tubulin polymerization inhibitor?

  • Protocol :

  • Biochemical Assay : Measure inhibition of tubulin assembly using purified tubulin and a spectrophotometric readout at 350 nm. Compare with colchicine as a control .
  • Immunofluorescence Microscopy : Visualize disruption of microtubule networks in treated cells (e.g., U2OS) .
  • SAR Analysis : Modify the pyrrole ring’s substituents (e.g., nitro, methoxy groups) to enhance binding to the colchicine site .

Safety and Compliance

  • Handling Precautions : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (refer to analogous SDS for pyrrole methanones) .
  • Waste Disposal : Neutralize reaction waste with dilute acetic acid before disposal in designated organic waste containers .

Data Reporting Standards

  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) .
  • Spectra : Include raw NMR/FTIR data in supplementary materials with peak assignments .

Contradictions and Limitations

  • Bioactivity Variability : Structural analogs show differing potency depending on substitution patterns (e.g., electron-deficient aryl groups enhance tubulin binding) . Validate findings across multiple cell lines.
  • Computational vs. Experimental Data : DFT-predicted HOMO-LUMO gaps may deviate from electrochemical measurements. Calibrate models using experimental redox potentials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone
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(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone

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